An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-1,4-diazepane: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)-1,4-diazepane: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact molecule is not publicly registered, this guide synthesizes information from closely related analogues to project its chemical properties, potential synthetic routes, and applications. The 1,4-diazepane scaffold is a recognized privileged structure in drug design, known for its wide range of biological activities.[1][2] This document offers a deep dive into the causality behind experimental choices for its synthesis and characterization, grounded in established chemical principles and supported by authoritative sources. Detailed protocols, safety considerations, and analytical methodologies are presented to equip researchers and drug development professionals with the necessary knowledge to work with this class of compounds.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The seven-membered 1,4-diazepine ring system is a cornerstone in the development of therapeutic agents, primarily due to its versatile biological activity.[3][4] Derivatives of this scaffold are integral to drugs with anticonvulsant, anxiolytic, sedative, antidepressive, and hypnotic properties.[3][5] The incorporation of a substituted pyridine ring, such as 5-bromopyridine, introduces a key functional group for further chemical modification and can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
The target molecule, 1-(5-Bromopyridin-2-yl)-1,4-diazepane, combines the privileged 1,4-diazepane core with a functionalized pyridine ring, making it a valuable building block for combinatorial libraries aimed at discovering novel therapeutics.[6] Its potential applications span a wide range of diseases, including central nervous system disorders, cancer, and inflammatory conditions.[6][7][8]
Table 1: Physicochemical Properties and Identifiers of Closely Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(5-Nitropyridin-2-yl)-1,4-diazepane | 287114-27-6 | C10H14N4O2 | 222.25 |
| tert-Butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate | 1152093-60-1 | C15H22BrN3O2 | 356.26 |
| tert-Butyl 4-(5-bromopyrimidin-2-yl)-1,4-diazepane-1-carboxylate | 1374144-73-6 | C14H21BrN4O2 | 357.25 |
Synthesis and Mechanistic Considerations
The synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane can be approached through several established routes for N-arylation of cyclic diamines. The most common and industrially scalable method is the nucleophilic aromatic substitution (SNAAr) reaction.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAAr)
This pathway involves the reaction of a protected 1,4-diazepane with a highly reactive bromopyridine derivative. The use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, on one of the diazepine nitrogens is crucial to prevent di-substitution and other side reactions.
Caption: Proposed synthetic workflow for 1-(5-Bromopyridin-2-yl)-1,4-diazepane.
Experimental Protocol:
Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Boc-1,4-diazepane)
-
Dissolve 1,4-diazepane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1 equivalent) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected diazepine.
Step 2: Synthesis of tert-Butyl 4-(5-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate
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To a solution of Boc-1,4-diazepane (1 equivalent) and 2,5-dibromopyridine (1-1.2 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or dioxane, add a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 equivalents).
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Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. The higher temperature is necessary to overcome the activation energy for the SNAAr reaction.
-
Monitor the reaction by LC-MS.[10]
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Step 3: Synthesis of 1-(5-Bromopyridin-2-yl)-1,4-diazepane (Deprotection)
-
Dissolve the purified Boc-protected intermediate (1 equivalent) in a solvent such as DCM or dioxane.
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by chromatography or crystallization to yield the final product.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity, purity, and structure of the synthesized 1-(5-Bromopyridin-2-yl)-1,4-diazepane.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR will show characteristic signals for the aromatic protons of the bromopyridine ring and the aliphatic protons of the diazepine ring. ¹³C NMR will confirm the number of unique carbon environments. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C11H16BrN3. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak in the chromatogram indicates high purity. Method development with different columns and mobile phases may be required.[9][10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyridine ring), and C-Br stretching. |
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Start -> NMR -> Structure_Confirmed; Start -> MS -> Structure_Confirmed; Structure_Confirmed -> HPLC -> Purity_Confirmed; Purity_Confirmed -> FTIR; FTIR -> Final_Product; }
Caption: A logical workflow for the analytical characterization of the final product.
Safety, Handling, and Storage
As with any brominated heterocyclic compound, proper safety precautions are paramount.[11][12]
-
Handling: Always handle 1-(5-Bromopyridin-2-yl)-1,4-diazepane in a well-ventilated fume hood.[11][13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13][15]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[11][13] Remove contaminated clothing.[12]
-
Eye Contact: Rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a refrigerator is recommended.[11]
Applications in Research and Drug Development
The unique structural features of 1-(5-Bromopyridin-2-yl)-1,4-diazepane make it a highly attractive scaffold for the development of novel therapeutic agents.
-
Central Nervous System (CNS) Agents: The 1,4-diazepane core is a well-established pharmacophore for CNS targets.[1] This compound can serve as a starting point for the synthesis of novel anxiolytics, antipsychotics, and anticonvulsants.[2]
-
Oncology: The bromopyridine moiety allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of libraries of compounds for screening against various cancer cell lines and kinases.[7]
-
Anti-inflammatory Agents: Certain 1,4-diazepane derivatives have shown potential as anti-inflammatory agents by targeting key proteins in inflammatory pathways.[6]
Caption: Potential research and development applications of the target compound.
Conclusion
1-(5-Bromopyridin-2-yl)-1,4-diazepane represents a promising and versatile chemical entity for drug discovery and development. While its specific properties are yet to be fully elucidated in the public domain, this guide provides a robust framework based on the chemistry of its constituent parts and closely related analogues. The synthetic pathways are well-precedented, and the analytical methods for its characterization are standard in organic chemistry. Its potential for derivatization, coupled with the known biological activities of the 1,4-diazepane scaffold, positions this compound as a valuable tool for medicinal chemists. Adherence to strict safety protocols is essential when handling this and related compounds.
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